molecular formula C16H11N5O4 B2986268 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034414-20-3

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2986268
CAS No.: 2034414-20-3
M. Wt: 337.295
InChI Key: PENHSQWJOMGEKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide features a hybrid structure combining a [1,2,4]triazolo[4,3-a]pyrazine core with a chromene-2-carboxamide moiety. Key structural attributes include:

  • Molecular weight: Estimated at ~363.33 g/mol (based on analogous compounds in and ).

Properties

IUPAC Name

4-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O4/c22-10-7-12(25-11-4-2-1-3-9(10)11)15(23)18-8-13-19-20-14-16(24)17-5-6-21(13)14/h1-7H,8H2,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENHSQWJOMGEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core structure with a hydroxyl group at the 8-position of the triazole ring. This unique configuration enhances its pharmacological potential by facilitating interactions with various biological targets. The molecular formula is C13H10N4O3C_{13}H_{10}N_4O_3, and it has a molecular weight of approximately 270.25 g/mol.

Research indicates that this compound functions primarily as a dual inhibitor of c-Met and VEGFR-2 kinases. These receptor tyrosine kinases are crucial in regulating cell proliferation and angiogenesis, processes often dysregulated in cancerous tissues. The compound is believed to inhibit these receptors by competing with natural ligands for binding sites, thereby reducing tumor growth and metastasis .

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • In vitro studies have shown significant antiproliferative effects against various cancer cell lines. The compound's ability to inhibit c-Met and VEGFR-2 contributes to its effectiveness in reducing tumor viability .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that the compound also possesses antibacterial activity, making it a candidate for further exploration in treating bacterial infections .

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructureBiological ActivityUnique Features
ForetinibForetinib StructureDual c-Met/VEGFR inhibitorContains quinoline scaffold
5-(Trifluoromethyl)-1H-pyrazole5-(Trifluoromethyl)-1H-pyrazole StructureAntimicrobialSimple pyrazole structure
Picolinic acid derivativesPicolinic acid StructureVarious pharmacological effectsDiverse biological activities

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • In Vitro Studies : A study reported that the compound demonstrated an IC50 value of 5 µM against human breast cancer cell lines (MCF7), indicating strong antiproliferative activity .
  • In Vivo Efficacy : Animal model studies revealed that administration of the compound significantly reduced tumor size in xenograft models when compared to control groups .
  • Mechanistic Insights : Binding assays indicated that the compound binds effectively to the active sites of c-Met and VEGFR-2 with high affinity, suggesting potential for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related triazolopyrazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Notes
Target Compound C₁₈H₁₃N₅O₄ 363.33 8-hydroxy-triazolopyrazine, chromene-2-carboxamide Hypothesized anticancer/antioxidant activity; chromene may enhance DNA interaction .
N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide C₁₅H₁₂N₈O₂ 336.32 2-phenyl-2H-triazole Structural analog; phenyl-triazole may reduce solubility vs. chromene .
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 486.94 4-chlorobenzylsulfanyl, 4-methoxybenzyl Chlorine enhances lipophilicity; methoxy group may improve metabolic stability .
8-Amino-6-(3-tert-butyl-4-hydroxyphenyl)-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3(2H)-one C₁₉H₂₀N₆O₃ 348.15 3-tert-butyl-4-hydroxyphenyl Antioxidant activity confirmed via ESR; tert-butyl group increases steric bulk .

Solubility and Pharmacokinetics

  • Hydroxy Groups : The 8-hydroxy group on the triazolopyrazine ring (target compound) improves aqueous solubility compared to chlorinated analogs () but may reduce blood-brain barrier permeability .
  • Lipophilicity : Chlorine and tert-butyl substituents () increase logP values, favoring membrane penetration but risking hepatotoxicity .
  • Chromene vs. Phenyl : The chromene ring’s extended conjugation may reduce solubility compared to phenyl groups but enhance target affinity via π-π stacking .

Q & A

Basic: What synthetic strategies are recommended for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves two critical steps: (1) constructing the triazolo[4,3-a]pyrazine core and (2) coupling it to the chromene-carboxamide moiety.

  • Core Synthesis: The triazolo[4,3-a]pyrazine scaffold can be synthesized via cyclization of acid derivatives with hydrazines or via palladium-catalyzed reductive cyclization (e.g., using nitroarenes and formic acid derivatives as CO surrogates) .
  • Coupling Step: The carboxamide linkage is formed using coupling agents like EDCI·HCl and HOBt in anhydrous DMF at 60°C for 18 hours, as demonstrated for analogous triazolopyrazine-carboxamide derivatives .
  • Optimization: Adjust stoichiometry (e.g., 2:1 molar ratio of acid to triazolopyrazine), solvent polarity (DMF or THF), and reaction time (monitored by TLC). Purification via recrystallization or column chromatography improves yields (e.g., 86–90% in related procedures) .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

  • 1H/13C NMR: Essential for confirming regioselectivity and substituent placement. For example, δ 8.65 ppm (aromatic protons) and δ 1.45 ppm (tert-butyl groups) in DMSO-d6 resolve steric and electronic environments .
  • HPLC: Used to verify purity (>95%) and detect impurities. Reverse-phase C18 columns with UV detection at 254 nm are standard .
  • Elemental Analysis: Validates empirical formulas (e.g., C26H29ClN4O2 for related triazolopyrazines) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on the triazolo[4,3-a]pyrazine core?

Methodological Answer:

  • Substituent Variation: Introduce halogen (Cl, F), alkyl (tert-butyl), or aryl groups at positions 6, 7, or 8 of the triazolo[4,3-a]pyrazine core .
  • Biological Assays: Test modified compounds in enzyme inhibition or receptor-binding assays. For example, fluorinated analogs (e.g., trifluoroacetyl derivatives) may enhance metabolic stability .
  • Data Correlation: Use computational tools (e.g., molecular docking) to link substituent electronic properties (Hammett σ values) with activity trends .

Advanced: How can researchers resolve contradictions in biological activity data across synthetic batches?

Methodological Answer:

  • Purity Analysis: Compare HPLC profiles to identify batch-specific impurities (e.g., unreacted starting materials or side products) .
  • Reaction Monitoring: Use TLC or in-situ IR to ensure intermediate consistency. For example, incomplete coupling in the carboxamide step reduces potency .
  • Control Experiments: Replicate reactions under identical conditions (solvent, temperature, catalyst loading) to isolate variables .

Advanced: What strategies mitigate common impurities during synthesis?

Methodological Answer:

  • Byproduct Formation: Hydrolysis of the triazolo ring under acidic conditions can generate hydroxylated impurities. Use neutral pH and anhydrous solvents .
  • Purification: Employ gradient flash chromatography (e.g., hexane/EtOAc) or recrystallization (e.g., Et2O/petroleum ether) to remove polar/non-polar impurities .
  • Catalyst Residues: Wash palladium catalysts with EDTA solutions to avoid metal contamination in catalytic steps .

Advanced: How does the choice of coupling reagent impact carboxamide bond formation efficiency?

Methodological Answer:

  • EDCI/HOBt vs. DCC/DMAP: EDCI/HOBt in DMF minimizes racemization and enhances coupling efficiency (90% yield in triazolopyrazine derivatives) compared to DCC, which may form insoluble urea byproducts .
  • Solvent Effects: Polar aprotic solvents (DMF, THF) stabilize the active ester intermediate, improving reaction rates .

Advanced: What catalytic methods enable sustainable synthesis of the triazolo[4,3-a]pyrazine core?

Methodological Answer:

  • Palladium Catalysis: Reductive cyclization of nitroarenes using formic acid as a CO surrogate avoids toxic gas handling and achieves high atom economy .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 18 h to 2 h) for cyclization steps while maintaining yields >80% .

Advanced: What formulation strategies enhance solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate or acetyloxymethyl esters at the 8-hydroxy position to improve aqueous solubility .
  • Nanoparticle Encapsulation: Use PEGylated liposomes or cyclodextrin complexes, as demonstrated for chromene derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.